![molecular formula C20H23N5O4 B2498649 9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848673-51-8](/img/structure/B2498649.png)

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

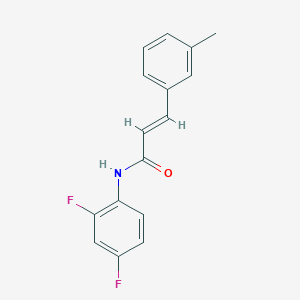

The research on purine derivatives, including pyrimido[2,1-f]purine diones, focuses on exploring their synthesis, structure, and potential applications in medicinal chemistry due to their biological activities. These compounds are of interest due to their structural complexity and potential pharmacological properties.

Synthesis Analysis

The synthesis of similar purine derivatives often involves condensation reactions, cyclization, and substitutions to introduce various functional groups onto the purine core structure. For example, derivatives of pyrimido[2,1-f]purine dione have been synthesized using triethyl orthoformate or triethyl orthopropionate in high-yielding processes, indicating the potential synthesis pathways that could be adapted for the compound (Al‐Azmi et al., 2001).

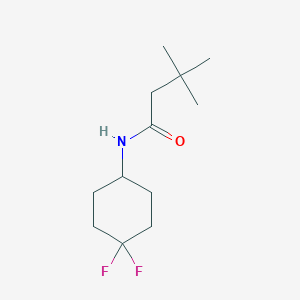

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, FT-Raman, and NMR spectroscopy are commonly used to determine the molecular structure of purine derivatives. These studies reveal the conformation, bond lengths, and angles, providing insight into the molecular geometry and electronic structure of such compounds. The detailed molecular structure of purine derivatives, including conformations and electronic distribution, can significantly influence their chemical reactivity and physical properties (Renjith et al., 2014).

Scientific Research Applications

Anti-inflammatory Activity

A series of substituted analogs based on pyrimidopurinediones, closely related to the requested compound, were synthesized and shown to exhibit anti-inflammatory activity in models of chronic inflammation. This activity is comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as naproxen. Furthermore, some derivatives were found to inhibit cyclooxygenase activity in vitro, with a notable absence of gastric ulcer inducing potential or ocular toxicity, which are common side effects of NSAIDs (Kaminski et al., 1989).

Adenosine Receptor Affinities

Research on similar purinediones evaluated their affinities for adenosine receptors, which are critical in various physiological processes. The studies found that certain derivatives exhibit potent antagonistic activity on A1 adenosine receptors, showing selectivity over other receptor subtypes. These findings suggest potential applications in treating conditions like arrhythmias, stroke, or inflammation (Szymańska et al., 2016).

Neurodegenerative Disease Treatment

Another study focused on derivatives of tetrahydropyrimido[2,1-f]purinediones for their interaction with adenosine receptors and monoamine oxidases (MAO), which are targets for neurodegenerative disease treatments. Compounds that inhibit these targets could offer symptomatic relief and potentially modify disease progression in conditions such as Parkinson's and Alzheimer's disease (Koch et al., 2013).

Antibacterial Activity

Derivatives of the purinedione framework have been explored for their antibacterial properties against various bacterial strains. This research suggests potential applications in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Retnosari et al., 2021).

Anticancer Agents

Certain purinedione derivatives have shown promising anti-proliferative properties against cancer cell lines. The structural analysis and synthesis of these compounds could lead to the development of novel anticancer drugs (Mulakayala et al., 2012).

properties

IUPAC Name |

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-12-9-23(14-6-5-7-15(8-14)29-4)19-21-17-16(24(19)10-12)18(27)25(11-13(2)26)20(28)22(17)3/h5-8,12H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQPWIAPEQXIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)